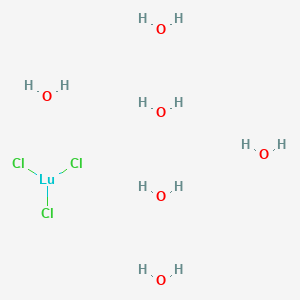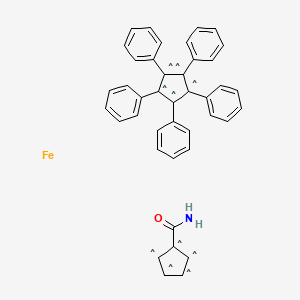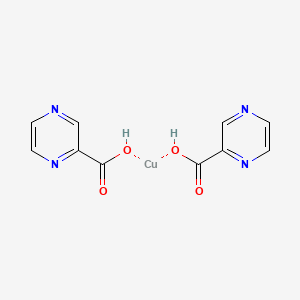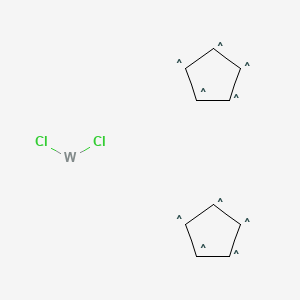
Lutetium(III) chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(III) chloride hexahydrate is a chemical compound composed of lutetium and chlorine with the formula LuCl₃·6H₂O. It forms hygroscopic white monoclinic crystals and is known for its high purity and trace metal basis . This compound is part of the lanthanide series and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium(III) chloride hexahydrate can be synthesized by dissolving lutetium oxide in hydrochloric acid, followed by crystallization. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutetium metal with chlorine gas. This method involves high-temperature conditions and careful handling to prevent contamination and ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Lutetium(III) chloride hexahydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to pure lutetium metal by heating with elemental calcium.
Substitution: It can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Reduction: Elemental calcium is commonly used as a reducing agent.
Substitution: Various halides and ligands can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Reduction: Pure lutetium metal and calcium chloride are formed.
Substitution: Different lutetium complexes depending on the reagents used.
Scientific Research Applications
Lutetium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a starting material to prepare luminescent lutetium aluminum garnet for optical ceramics.
Biology: Utilized in the fabrication of modified glassy carbon electrodes for detecting sulfite in tap water.
Medicine: Acts as a precursor for preparing LuPO₄ nanophosphors for bioimaging.
Industry: Employed in the production of scintillating compositions and other lutetium complexes.
Mechanism of Action
The mechanism by which lutetium(III) chloride hexahydrate exerts its effects depends on its application. In bioimaging, for example, it acts as a precursor to luminescent materials that emit light upon excitation. The molecular targets and pathways involved vary based on the specific use case .
Comparison with Similar Compounds
Similar Compounds
- Ytterbium(III) chloride hexahydrate
- Yttrium(III) chloride hexahydrate
- Scandium(III) chloride hexahydrate
Uniqueness
Lutetium(III) chloride hexahydrate is unique due to its specific luminescent properties and high purity, making it particularly valuable in applications requiring precise and reliable results .
Properties
Molecular Formula |
Cl3H12LuO6 |
|---|---|
Molecular Weight |
389.41 g/mol |
IUPAC Name |
trichlorolutetium;hexahydrate |
InChI |
InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
SJOQNHYDCUXYED-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.Cl[Lu](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)

